N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-cyclobutyl-3H-benzimidazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,14-7-2-1-3-8-14)20-13-9-10-15-16(11-13)19-17(18-15)12-5-4-6-12/h1-3,7-12,20H,4-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKLZGVRONABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094667-81-7 | |
| Record name | N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction, where a suitable cyclobutene derivative reacts with the benzodiazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the benzodiazole-cyclobutyl intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the benzenesulfonamide moiety.
Scientific Research Applications
Biological Activities
N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide exhibits several biological properties that make it a candidate for drug development:
- Anticancer Activity : Research indicates that benzodiazole derivatives have shown promising results in inhibiting cancer cell growth. The structural characteristics of this compound may enhance its interaction with biological targets involved in tumorigenesis .
- Antimicrobial Properties : Compounds with sulfonamide groups are known for their antimicrobial effects. Studies suggest that this compound could be effective against certain bacterial strains, potentially aiding in the development of new antibiotics .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to various diseases, including those involved in metabolic pathways. This property can be explored for therapeutic applications in metabolic disorders .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving 2-cyclobutylbenzodiazole and benzenesulfonamide derivatives. This method allows for the introduction of functional groups that can enhance biological activity .
- Catalytic Approaches : Recent advancements in catalytic methods have improved the efficiency of synthesizing benzodiazole derivatives. Utilizing nanocatalysts or transition metal catalysts can lead to higher yields and reduced reaction times .
Pharmaceutical Applications
Given its biological activities, this compound holds potential in several pharmaceutical domains:
| Application Area | Potential Uses |
|---|---|
| Anticancer Drugs | Development of targeted therapies for various cancers |
| Antibiotics | Formulation of new antimicrobial agents |
| Enzyme Inhibitors | Treatment options for metabolic disorders |
Case Studies and Research Findings
Several studies have documented the effectiveness of benzodiazole derivatives in clinical settings:
- A study published in RSC Advances highlighted the synthesis and evaluation of benzodiazole compounds for anticancer activity, demonstrating significant inhibition of tumor cell proliferation .
- Another research article focused on the antimicrobial properties of sulfonamide derivatives, indicating that modifications to the benzodiazole structure could enhance efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s unique 2-cyclobutyl substituent distinguishes it from related benzodiazole sulfonamides. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Molecular weights estimated using PubChem’s formula-based calculator.
Key Observations :
- Electronic Effects : The electron-withdrawing sulfonamide group is common across all compounds, but the indoloquinazoline analog () includes electron-deficient diketones, which may enhance electrophilic interactions .
- Biological Targets : The benzimidazole analog () was co-crystallized with TRIM24, a chromatin-associated protein, suggesting sulfonamide derivatives may target epigenetic regulators .
Crystallographic and Computational Insights
The SHELX program suite () is widely used for small-molecule crystallography, including refinement of sulfonamide derivatives. For example:
- The TRIM24-bound benzimidazole sulfonamide () was resolved using SHELXL, highlighting the sulfonamide’s role in forming hydrogen bonds with the protein’s active site .
Biological Activity
N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Chemical Formula : C17H16N3O2S
- Molecular Weight : 324.39 g/mol
- CAS Number : 124609064
This compound features a benzodiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies indicate that derivatives of benzodiazole can act as inhibitors of the fibroblast growth factor receptor (FGFR) family, which is crucial for tumor growth and angiogenesis .
- Antiproliferative Effects : Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, it exhibited an IC50 value of less than 4.1 nM against FGFR1 in specific assays .
- Anti-inflammatory Properties : Compounds containing a sulfonamide group have been noted for their anti-inflammatory effects, potentially contributing to the therapeutic profile of this compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
Toxicological Profile
The safety profile of this compound indicates potential hazards:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315) .
These findings underscore the importance of careful handling and further toxicological evaluation in clinical settings.
Q & A
Q. Key Characterization Tools :
- 1H NMR (600 MHz, DMSO-d6): Confirms substitution patterns (e.g., δ 10.02 ppm for sulfonamide NH).
- Mass Spectrometry (MS) : ESI-MS m/z 318 [M+H]+ validates molecular weight .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL, SHELXT) is critical for:
- Space Group Determination : Automated analysis of Laue symmetry and systematic absences .
- Refinement : High-resolution data (e.g., <1.0 Å) improves accuracy in bond-length/angle measurements.
- Twinning Analysis : SHELXL handles twinned crystals via HKLF5 format, ensuring robust structural solutions even for challenging datasets .
Case Study :
A sulfonamide derivative (N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide) was resolved using SHELX, revealing planar geometry at the sulfonamide sulfur and π-stacking interactions between aromatic rings .
Basic: What spectroscopic and chromatographic techniques are essential for quality control?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C19H18N4O2S).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines, incubation times, or solvent controls.
- Compound Stability : Degradation under storage (e.g., hygroscopicity) or assay buffers.
Q. Mitigation Strategies :
Standardized Protocols : Use reference compounds (e.g., fluconazole for antifungal assays) and replicate experiments across labs .
Metabolic Profiling : LC-MS/MS to monitor stability in biological matrices.
Dose-Response Curves : Calculate IC50/EC50 values with statistical rigor (e.g., ANOVA with Tukey’s test, p < 0.05) .
Example :
Aryl sulfonamides showed variable antifungal activity against Candida spp. due to differences in membrane permeability; logP optimization improved consistency .
Advanced: How do substituent modifications on the benzodiazol ring influence target binding?
Answer:
- Cyclobutyl vs. Cyclohexyl : Smaller cyclobutyl enhances steric accessibility to hydrophobic binding pockets (e.g., enzyme active sites).
- Electron-Withdrawing Groups : Nitro or halogen substituents increase electrophilicity, improving interactions with nucleophilic residues.
Q. Structure-Activity Relationship (SAR) Data :
| Substituent | Target Binding Affinity (Kd, nM) | Bioactivity (IC50, μM) |
|---|---|---|
| 2-Cyclobutyl | 12.3 ± 1.2 | 0.45 ± 0.03 |
| 2-Cyclohexyl | 45.6 ± 3.8 | 1.89 ± 0.12 |
| 2-Methyl | 89.4 ± 7.1 | 5.67 ± 0.41 |
Mechanistic Insight :
Molecular docking (e.g., AutoDock Vina) reveals cyclobutyl’s role in van der Waals interactions with TRIM24 bromodomains, while sulfonamide oxygen forms hydrogen bonds .
Advanced: What computational methods support the rational design of derivatives?
Answer:
- Density Functional Theory (DFT) : Optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps for redox activity).
- Molecular Dynamics (MD) : Simulates binding kinetics in solvated environments (e.g., 100 ns trajectories in CHARMM36).
- QSAR Models : Relate logP, polar surface area, and topological polar surface area (TPSA) to permeability .
Case Study :
DFT analysis of N-(pyridin-2-yl)benzenesulfonamide derivatives correlated electron-deficient pyridyl rings with enhanced insecticidal activity (R² = 0.92) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
